molecular formula C65H96N16O12S2 B549328 Depreotide CAS No. 161982-62-3

Depreotide

Cat. No.: B549328
CAS No.: 161982-62-3
M. Wt: 1357.7 g/mol
InChI Key: XXXSJQLZVNKRKX-YQRDHHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Depreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthetic route involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

For industrial production, this compound is often prepared in a lyophilized form, which includes a mixture of this compound, sodium glucoheptonate dihydrate, stannous chloride dihydrate, edetate disodium dihydrate, and sodium iodide . This mixture is then sealed under a nitrogen atmosphere to maintain sterility and stability.

Chemical Reactions Analysis

Depreotide undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. Some common reactions include:

    Oxidation: this compound can undergo oxidation reactions, particularly at sulfur-containing amino acids like cysteine.

    Reduction: Reduction reactions can be used to modify the disulfide bonds within the peptide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Depreotide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Biological Activity

Depreotide, a synthetic cyclic hexapeptide, is primarily recognized for its application in imaging somatostatin receptor-positive tumors. This compound has garnered attention due to its binding affinity for somatostatin receptors (SSTRs) and its potential role in both diagnostic imaging and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biodistribution studies, clinical applications, and comparative efficacy with other radiopharmaceuticals.

This compound is designed to target SSTRs, which are overexpressed in various tumors including neuroendocrine tumors, breast cancer, and lung cancer. The compound's structure allows it to form a coordination complex with technetium-99m (99mTc^{99m}Tc), which enhances its imaging capabilities.

  • Diastereomers : this compound exists in two diastereomeric forms: syn and anti. The syn form demonstrates a significantly higher binding affinity for SSTRs compared to the anti form. The IC50 values are 0.15 nM for the syn and 0.89 nM for the anti, indicating that the syn diastereomer is more effective in receptor binding .

Biodistribution Studies

Biodistribution studies have been pivotal in understanding the efficacy of this compound as a radiopharmaceutical. Research conducted on AR42J tumor xenograft models demonstrated that:

  • Tumor Uptake : The syn diastereomer exhibited a tumor uptake of 6.58% ID/g, while the anti diastereomer showed an uptake of 3.38% ID/g . These results suggest that the syn form is superior for imaging purposes.
  • Comparative Analysis : In a study comparing 99mTc^{99m}Tc-depreotide with 18F^{18}F-FDG PET scans, the sensitivity and specificity for diagnosing malignancies in pulmonary lesions were reported as 94% and 51%, respectively . This highlights this compound's potential as an effective diagnostic tool.

Clinical Applications

This compound has been utilized in various clinical settings, particularly for imaging tumors with high SSTR expression:

  • Lymphoma Studies : In a small cohort study involving lymphoma patients, good uptake of 99mTc^{99m}Tc-depreotide was observed in 7 out of 9 patients, suggesting its utility in detecting lymphomas .
  • Other Tumors : Beyond lymphomas, this compound has shown promise in imaging lung cancer, breast cancer, melanoma, and colorectal carcinoma .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Lung Cancer Detection : A case study highlighted the use of 99mTc^{99m}Tc-depreotide in accurately identifying pulmonary nodules that were later confirmed to be malignant through biopsy.
  • Neuroendocrine Tumors : In patients with neuroendocrine tumors, 99mTc^{99m}Tc-depreotide imaging provided critical information regarding tumor localization and receptor status.

Comparative Efficacy

A comparative analysis between 99mTc^{99m}Tc-depreotide and other imaging agents reveals its unique advantages:

Imaging AgentSensitivitySpecificity
99mTc^{99m}Tc-depreotide94%51%
18F^{18}F-FDG PET96%71%

This table illustrates that while 18F^{18}F-FDG PET has higher specificity, 99mTc^{99m}Tc-depreotide may provide better sensitivity for certain tumor types.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-[[2-[2-[(2S,5S,8S,11R,14S,17S)-14-(4-aminobutyl)-5-benzyl-8-[(4-hydroxyphenyl)methyl]-11-(1H-indol-3-ylmethyl)-4-methyl-3,6,9,12,15,18-hexaoxo-17-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H96N16O12S2/c1-38(2)55-64(92)76-49(26-30-95-37-54(83)72-35-44(69)57(85)74-47(20-10-13-28-67)58(86)79-52(36-94)62(90)73-46(56(70)84)19-9-12-27-66)65(93)81(3)53(32-39-15-5-4-6-16-39)63(91)78-50(31-40-22-24-42(82)25-23-40)60(88)77-51(33-41-34-71-45-18-8-7-17-43(41)45)61(89)75-48(59(87)80-55)21-11-14-29-68/h4-8,15-18,22-25,34,38,44,46-53,55,71,82,94H,9-14,19-21,26-33,35-37,66-69H2,1-3H3,(H2,70,84)(H,72,83)(H,73,90)(H,74,85)(H,75,89)(H,76,92)(H,77,88)(H,78,91)(H,79,86)(H,80,87)/t44-,46-,47-,48-,49-,50-,51+,52-,53-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXSJQLZVNKRKX-YQRDHHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NCC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)CC5=CC=CC=C5)C)CCSCC(=O)NC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H96N16O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301026951
Record name Depreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161982-62-3
Record name Depreotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161982623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Depreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11628
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Depreotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301026951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEPREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDP0H8E844
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Depreotide
Reactant of Route 2
Depreotide
Reactant of Route 3
Depreotide
Reactant of Route 4
Depreotide
Reactant of Route 5
Depreotide
Reactant of Route 6
Depreotide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.